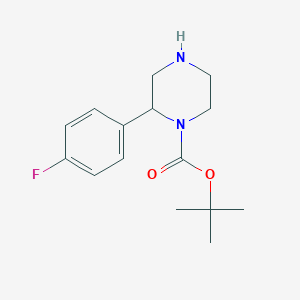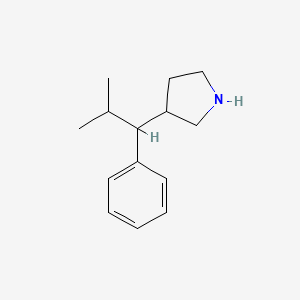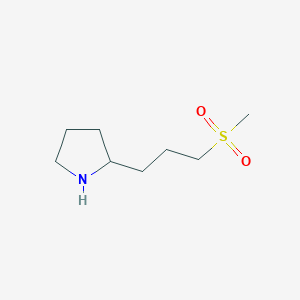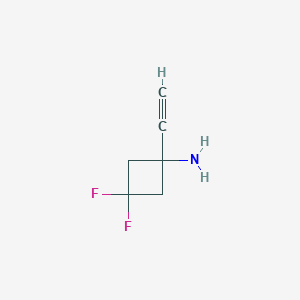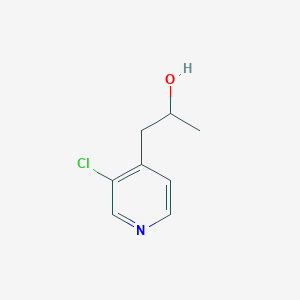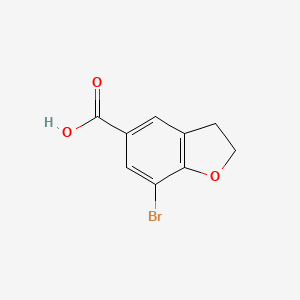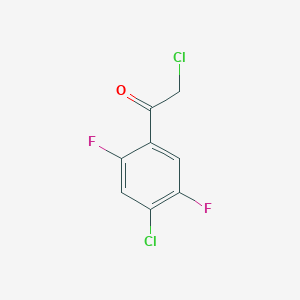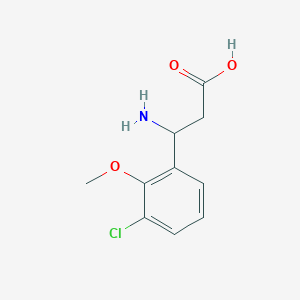
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a 3,5-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the 3,5-Difluorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 3,5-difluorobenzene as the starting material.
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation of the corresponding alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the 3,5-difluorophenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the fluorine atoms, which may affect its binding affinity and reactivity.
3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: Contains a single fluorine atom, which may result in different chemical and biological properties.
3-(Aminomethyl)-3-(3,5-dichlorophenyl)cyclobutan-1-ol: Substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of two fluorine atoms in the 3,5-difluorophenyl group of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C11H13F2NO |
|---|---|
分子量 |
213.22 g/mol |
IUPAC名 |
3-(aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-7(2-9(13)3-8)11(6-14)4-10(15)5-11/h1-3,10,15H,4-6,14H2 |
InChIキー |
ALIWZMZUBVLLQY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CN)C2=CC(=CC(=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



